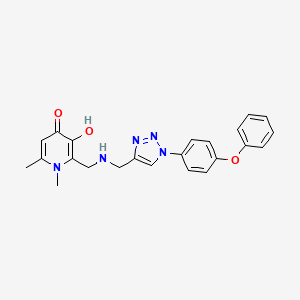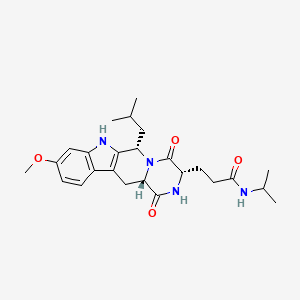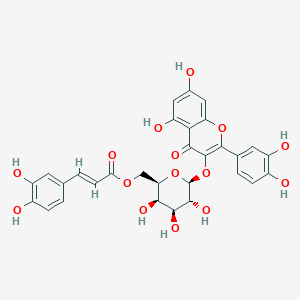
Jzp-MA-11
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Jzp-MA-11 is a positron emission tomography ligand that targets the endocannabinoid α/β-hydrolase domain 6 enzyme. This compound selectively inhibits the α/β-hydrolase domain 6 enzyme with an IC50 value of 126 nanomolar. Notably, this compound can cross the blood-brain barrier, making it a valuable tool for brain imaging studies .
Preparation Methods
The synthesis of Jzp-MA-11 involves several steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of organic reactions that ensure its high purity and efficacy .
Chemical Reactions Analysis
Jzp-MA-11 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Jzp-MA-11 has a wide range of scientific research applications, including:
Chemistry: Used as a probe in positron emission tomography to study the distribution and activity of the α/β-hydrolase domain 6 enzyme in various tissues.
Biology: Helps in understanding the role of the α/β-hydrolase domain 6 enzyme in biological processes and its involvement in diseases.
Medicine: Potentially useful in diagnosing and monitoring neurological disorders by imaging the brain’s endocannabinoid system.
Industry: Employed in the development of new diagnostic tools and therapeutic agents targeting the endocannabinoid system
Mechanism of Action
Jzp-MA-11 exerts its effects by selectively inhibiting the α/β-hydrolase domain 6 enzyme. This inhibition disrupts the normal function of the enzyme, leading to changes in the levels of endocannabinoids in the brain and other tissues. The molecular targets and pathways involved include the endocannabinoid system, which plays a crucial role in regulating various physiological processes .
Comparison with Similar Compounds
Jzp-MA-11 is unique in its ability to cross the blood-brain barrier and selectively inhibit the α/β-hydrolase domain 6 enzyme. Similar compounds include:
Jzp-MA-12: Another positron emission tomography ligand targeting the same enzyme but with different pharmacokinetic properties.
Jzp-MA-13: A compound with similar inhibitory effects but a lower ability to cross the blood-brain barrier.
Jzp-MA-14: A structurally related compound with a broader range of enzyme targets.
This compound stands out due to its high selectivity and efficacy in targeting the α/β-hydrolase domain 6 enzyme, making it a valuable tool for research and diagnostic applications.
Properties
Molecular Formula |
C15H17FN4O2S |
|---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
(4-piperidin-1-yl-1,2,5-thiadiazol-3-yl) N-(4-fluorophenyl)-N-methylcarbamate |
InChI |
InChI=1S/C15H17FN4O2S/c1-19(12-7-5-11(16)6-8-12)15(21)22-14-13(17-23-18-14)20-9-3-2-4-10-20/h5-8H,2-4,9-10H2,1H3 |
InChI Key |
NLWSYKNCVGFXOV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=C(C=C1)F)C(=O)OC2=NSN=C2N3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3R)-3-[cyclopropyl-[[2-fluoro-4-(trifluoromethoxy)phenyl]methylcarbamoyl]amino]piperidine-1-carboxamide](/img/structure/B12390005.png)
![(5S)-14-(3,5-dimethoxyphenyl)-5-ethyl-5-hydroxy-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaene-6,10-dione](/img/structure/B12390013.png)

![[[(2R,3R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,4R,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate](/img/structure/B12390021.png)


![(4S)-4-[(2R)-1-(1,3-benzodioxol-5-yl)propan-2-yl]-4,5-dimethoxy-2-prop-2-enylcyclohexa-2,5-dien-1-one](/img/structure/B12390039.png)
![[(2R)-3-[2-[[6-[3-[(2R,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4S,5S,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropylamino]-6-oxohexanoyl]amino]ethoxy-hydroxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B12390042.png)

![4-amino-1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12390048.png)


![N-methyl-3-phenyl-3-[2,3,5,6-tetradeuterio-4-(trifluoromethyl)phenoxy]propan-1-amine;oxalic acid](/img/structure/B12390060.png)
![N-{(3-endo)-8-[(trans-4-aminocyclohexyl)sulfonyl]-8-azabicyclo[3.2.1]octan-3-yl}-5-cyclopropyl-1,2-oxazole-3-carboxamide](/img/structure/B12390063.png)
